molecular formula C23H20N6O3 B8610036 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B8610036
M. Wt: 428.4 g/mol
InChI Key: DLFOGKWKMNGAAE-UHFFFAOYSA-N
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Description

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and pyrazole moieties. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step typically involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole intermediate.

    Attachment of the pyrazinecarbonitrile moiety: This step often involves a condensation reaction between the pyrazole derivative and a pyrazinecarbonitrile precursor.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions.

Scientific Research Applications

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-Pyrazinecarbonitrile, 5-methoxy-: This compound lacks the additional methoxyphenyl and pyrazole groups, making it less complex and potentially less versatile in applications.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different core structure and functional groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential for diverse scientific applications.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

5-[[5-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C23H20N6O3/c1-30-17-8-6-15(7-9-17)14-32-20-5-3-4-19(31-2)23(20)18-10-21(29-28-18)27-22-13-25-16(11-24)12-26-22/h3-10,12-13H,14H2,1-2H3,(H2,26,27,28,29)

InChI Key

DLFOGKWKMNGAAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2C3=CC(=NN3)NC4=NC=C(N=C4)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 10 L flange-neck flask, equipped with an air stirrer rod and paddle, thermometer, water condenser, and nitrogen bubbler, is charged with (E)-5-(3-(2-methoxy-6-(4-methoxybenzyloxy)phenyl)-1-(methylthio)-3-oxoprop-1-enylamino)pyrazine-2-carbonitrile (196 g, 423.8 mmol) and absolute ethanol (3 L). To the stirred suspension under nitrogen is added hydrazine hydrate (41.0 mL, 838.7 mmol) and glacial acetic acid (66.0 mL, 1.15 moles). A small exotherm is noted. The yellow suspension is warmed up to 65° C. Heating is then discontinued and the reaction mixture is allowed to cool to room temperature. The mixture is allowed to stand overnight under a nitrogen atmosphere. The solid is collected by filtration, washed with fresh ethanol, and dried in vacuo at 45° C. to give 140 g (87% yield for two steps) of a bright yellow solid. The product is used in the next step without further purification. LC-ES/MS m/z 429.2 [M+H]+.
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 20 L container are combined ethanol (11.28 L) and acetic acid (318 mL, 5.545 mol). The reaction is vented to a bleach scrubber with a nitrogen purge. (E)-5-(3-(2-Methoxy-6-(4-methoxybenzyloxy)phenyl)-1-(methylthio)-3-oxoprop-1-enylamino)pyrazine-2-carbonitrile (940 g, 1.931 mol) and the ethanol/acetic acid solution are added to a 22 L reaction flask. To the resulting brown slurry is added hydrazine monohydrate (197 g, 3.935 mol), resulting in a slight exotherm. The resulting yellow slurry is slowly heated to 65-70° C. and monitored by HPLC. The duration of the reaction is less than one hour. The thick slurry is slowly cooled over 1-2 h to less than 30° C. The slurry is filtered and washed with cold ethanol. The material is vacuum dried at 40° C. affording (820 g, 99.1%) of the title compound. mp 215-117° C.; ES/MS m/z 429.2 [M+1]+.
Quantity
11.28 L
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step Two
Name
ethanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
197 g
Type
reactant
Reaction Step Four
Yield
99.1%

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